N-((4-phenyl-5-((3-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-((4-phenyl-5-((3-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide” is a complex organic compound. It contains a benzamide group, a phenyl group, a trifluoromethyl group, and a 1,2,4-triazole group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a 1,2,4-triazole ring, a benzamide moiety, a phenyl ring, and a trifluoromethyl group. The exact spatial arrangement of these groups would depend on the specifics of the compound’s synthesis .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the various functional groups. For example, the trifluoromethyl group might be susceptible to nucleophilic attack, and the amide group could participate in condensation reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group might increase the compound’s lipophilicity, potentially affecting its solubility and distribution in biological systems .Scientific Research Applications
Intramolecular Oxidative Coupling and Synthesis of Benzoxazole Derivatives
Researchers have achieved intramolecular oxidative C–O coupling of electron-rich N-phenyl benzamides using phenyliodine bis(trifluoroacetate) as an oxidant. This method affords benzoxazole products in high yields under metal-free conditions, demonstrating the compound's utility in synthesizing heterocyclic structures with potential applications in material science and pharmacology (Zhengsen Yu et al., 2012).
Anticancer Activity
A series of substituted benzamides have been designed, synthesized, and evaluated for anticancer activity against several cancer cell lines, including breast, lung, colon, and ovarian cancer. These compounds, related structurally to the query chemical, have shown moderate to excellent anticancer activities, highlighting the potential of benzamide derivatives in cancer treatment (B. Ravinaik et al., 2021).
Antipathogenic and Antimicrobial Activity
New thiourea derivatives, including benzamide structures, have been synthesized and tested for their interaction with bacterial cells. These compounds exhibit significant antipathogenic activity, particularly against strains known for their ability to grow in biofilms, suggesting their application in developing novel antimicrobial agents with antibiofilm properties (Carmen Limban et al., 2011).
Antiplasmodial Activities
Research into N-acylated furazan-3-amine derivatives has revealed promising activity against different strains of Plasmodium falciparum. Compounds with a benzamide moiety have shown high antiplasmodial activity, indicating the role of benzamide derivatives in malaria treatment (Theresa Hermann et al., 2021).
Corrosion Inhibition
Studies on the corrosion inhibition performance of benzimidazole derivatives for mild steel in HCl have identified compounds with benzamide structures as effective inhibitors. These findings underscore the potential use of such compounds in protecting metals against corrosion, which is crucial for industrial applications (M. Yadav et al., 2013).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[[4-phenyl-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19F3N4OS/c25-24(26,27)19-11-7-8-17(14-19)16-33-23-30-29-21(31(23)20-12-5-2-6-13-20)15-28-22(32)18-9-3-1-4-10-18/h1-14H,15-16H2,(H,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKFOYWQUQSWWCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=CC=C3)SCC4=CC(=CC=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19F3N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.